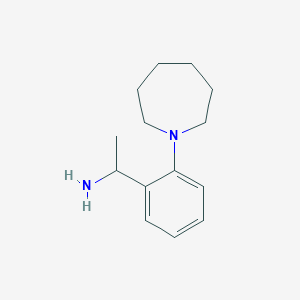

1-(2-(Azepan-1-yl)phenyl)ethan-1-amine

Description

1-(2-(Azepan-1-yl)phenyl)ethan-1-amine is classified as an aromatic amine, specifically a substituted phenethylamine (B48288). Aromatic amines are characterized by the presence of an amino group attached to an aromatic ring, a feature that is fundamental to a vast array of pharmaceuticals, dyes, and agrochemicals. The electronic interplay between the amine's lone pair of electrons and the aromatic system influences the molecule's basicity and reactivity.

Simultaneously, the presence of the azepane ring places this compound within the category of cyclic amines. Cyclic amines are heterocyclic compounds where a nitrogen atom is part of a ring structure. wikipedia.org The azepane moiety, a seven-membered saturated ring containing nitrogen, is a significant structural motif in a variety of bioactive molecules and natural products. researchgate.net The incorporation of this cyclic amine can influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

The 1-phenylethan-1-amine core is a well-established and highly valued structural motif in organic synthesis. Its chiral nature, with a stereocenter at the carbon bearing the amino group, makes it a "privileged chiral auxiliary." mdpi.comresearchgate.netnih.gov This means that enantiomerically pure forms of 1-phenylethan-1-amine are frequently used to induce stereoselectivity in a wide range of chemical reactions, leading to the synthesis of other chiral molecules with high optical purity. mdpi.com The straightforward synthesis of 1-phenylethan-1-amine often involves the reductive amination of acetophenone (B1666503). mdpi.comwikipedia.org

The azepane ring system is also of considerable importance in medicinal chemistry. researchgate.netnih.govbohrium.com There are numerous FDA-approved drugs and experimental therapeutic agents that contain the azepane substructure. lifechemicals.com Its inclusion in a molecule can impart desirable pharmacological properties. Azepane derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antidiabetic agents. researchgate.netnih.govbohrium.com The conformational flexibility of the seven-membered ring can be crucial for its biological activity, and the ability to introduce substituents onto the ring is a key strategy in drug design. lifechemicals.com

The combination of these two core structures in 1-(2-(azepan-1-yl)phenyl)ethan-1-amine suggests its potential utility as a chiral building block for the synthesis of complex, biologically active molecules. The ortho-substitution pattern on the phenyl ring, with the bulky azepane group adjacent to the ethylamine (B1201723) side chain, likely imposes significant steric constraints that could influence its conformational preferences and interactions with biological targets.

Currently, detailed research findings specifically focused on 1-(2-(azepan-1-yl)phenyl)ethan-1-amine are limited in publicly accessible scientific literature. The compound is available from some chemical suppliers, indicating its use as a building block or intermediate in organic synthesis.

Future research on this compound is likely to proceed in several key directions:

Asymmetric Synthesis: Developing efficient and highly stereoselective methods for the synthesis of both enantiomers of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine will be a primary focus. Biocatalytic methods, employing enzymes such as transaminases or imine reductases, represent a promising green and efficient approach to obtaining enantiomerically pure chiral amines. rochester.eduacs.orgresearchgate.netmdpi.comresearchgate.net

Medicinal Chemistry: The structural alerts within the molecule, namely the chiral phenethylamine and the azepane moiety, make it an attractive scaffold for the design of novel therapeutic agents. Future studies may involve the synthesis and biological evaluation of derivatives of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine for various disease targets. The phenethylamine scaffold is a cornerstone of many neurologically active drugs. researchgate.netmdpi.comnih.govnih.gov

Catalysis: Given the prevalence of the 1-phenylethylamine (B125046) core in chiral ligands for asymmetric catalysis, there is potential for 1-(2-(azepan-1-yl)phenyl)ethan-1-amine and its derivatives to be explored as new ligands for transition metal-catalyzed reactions.

Data Table

| Property | Value |

| IUPAC Name | 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine |

| Molecular Formula | C₁₄H₂₂N₂ |

| Compound Class | Aromatic Amine, Cyclic Amine |

| Key Structural Features | Phenyl ring, Ethan-1-amine, Azepane ring |

| Chirality | Contains a stereocenter |

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-[2-(azepan-1-yl)phenyl]ethanamine |

InChI |

InChI=1S/C14H22N2/c1-12(15)13-8-4-5-9-14(13)16-10-6-2-3-7-11-16/h4-5,8-9,12H,2-3,6-7,10-11,15H2,1H3 |

InChI Key |

GWJPFDDPRRPBNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1N2CCCCCC2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1 2 Azepan 1 Yl Phenyl Ethan 1 Amine

Retrosynthetic Analysis of the 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(2-(azepan-1-yl)phenyl)ethan-1-amine, several logical disconnections can be proposed.

A primary disconnection can be made at the C-N bond of the ethanamine side chain. This suggests a reductive amination pathway, starting from the corresponding ketone, 1-(2-(azepan-1-yl)phenyl)ethan-1-one. This ketone is a key intermediate in many potential synthetic routes.

Further deconstruction of this ketone intermediate involves disconnecting the C(aryl)-N(azepane) bond. This points towards a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. This approach would utilize azepane and a suitably functionalized phenyl derivative, such as 1-(2-halophenyl)ethan-1-one or 1-(2-aminophenyl)ethan-1-one. orgsyn.orgchemsynthesis.comnist.gov

An alternative disconnection strategy targets the C-C bond of the ethylamine (B1201723) side-chain, though this is generally less common for this type of structure. The most logical and convergent strategies revolve around forming the C-N bonds as the key steps. A plausible retrosynthetic pathway is outlined below:

Target Molecule: 1-(2-(azepan-1-yl)phenyl)ethan-1-amine

Disconnection 1 (C-N bond of ethanamine): Leads to 1-(2-(azepan-1-yl)phenyl)ethan-1-one and an ammonia (B1221849) source. This step is typically achieved via reductive amination. mdpi.commdpi.com

Disconnection 2 (C(aryl)-N(azepane) bond): Leads to azepane and 1-(2-halophenyl)ethan-1-one. This bond formation is achievable through methods like the Buchwald-Hartwig amination or Ullmann condensation. nih.govwikipedia.orgwikipedia.org

Precursor Synthesis: The precursor 1-(2-halophenyl)ethan-1-one can be derived from 2-haloaniline via Sandmeyer reaction followed by functionalization, or from a Friedel-Crafts acylation of a halobenzene. An alternative precursor, 1-(2-aminophenyl)ethan-1-one, can be synthesized from the reduction of 1-(2-nitrophenyl)ethanone. orgsyn.org

Classical Synthetic Approaches for Forming 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine

Classical approaches focus on well-established, multi-step procedures to build the molecule. These often involve the sequential introduction of the required functional groups onto the aromatic core.

Strategies for Amine Introduction (e.g., Reduction of Nitro Compounds)

The introduction of the primary amine on the ethanamine side chain is often the final step in the synthesis. A common and effective method is the reductive amination of the precursor ketone, 1-(2-(azepan-1-yl)phenyl)ethan-1-one. This reaction involves the condensation of the ketone with an amine source (like ammonia or ammonium (B1175870) formate) to form an imine, which is then reduced in situ to the desired primary amine. The Leuckart reaction, which uses formic acid or its derivatives as the nitrogen source and reducing agent, is a classic example of this transformation. mdpi.com

Alternatively, if the synthesis proceeds through a precursor like 1-(2-nitrophenyl)ethanone, the aromatic nitro group must be reduced to an amine. This is a fundamental transformation in organic synthesis. researchgate.net This reduction is typically carried out before coupling the azepane moiety. A variety of reagents can be employed for this purpose, each with its own advantages regarding yield, selectivity, and reaction conditions.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sn / conc. HCl | Heating under reflux | Effective and widely used | Harsh acidic conditions, tedious workup to remove tin salts |

| Fe / HCl or Acetic Acid | Heating | Milder than Sn/HCl, cheaper | Still requires acidic medium |

| H₂, Pd/C | Pressurized H₂ atmosphere, various solvents (EtOH, EtOAc) | Clean reaction, high yield | Requires specialized hydrogenation equipment, catalyst can be expensive |

| NaBH₄ with catalyst (e.g., NiCl₂ or CoCl₂) | Methanol or Ethanol (B145695), room temperature | Mild conditions | May require careful control of stoichiometry |

Construction and Introduction of the Azepane Moiety via Cyclization Reactions

The azepane ring is a seven-membered nitrogen-containing heterocycle. While it can be introduced as a pre-formed reagent, its construction is a key area of synthetic chemistry. Classical methods for forming such medium-sized rings include intramolecular cyclization of long-chain amino halides or ring-expansion reactions. More modern approaches, such as the aza-Prins cyclization, provide efficient routes to substituted azepanes. This reaction involves the condensation of an amine, an aldehyde, and an alkene, mediated by a Lewis acid, to form the seven-membered ring in a single step.

Functionalization of the Phenyl Ring (e.g., Electrophilic Aromatic Substitution)

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and is essential for preparing the necessary precursors. researchgate.net To synthesize a key intermediate like 1-(2-nitrophenyl)ethanone, two primary EAS reactions are required: nitration and Friedel-Crafts acylation.

Nitration: Benzene (B151609) can be treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro (-NO₂) group, forming nitrobenzene.

Friedel-Crafts Acylation: This reaction introduces an acyl group (such as an acetyl group, -COCH₃) onto the aromatic ring using an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃).

The order of these reactions is critical. If acylation is performed first on benzene to form acetophenone (B1666503), the acetyl group, being a deactivating and meta-directing group, will direct subsequent nitration to the meta position. To achieve the desired ortho-substitution, one would typically start with a substrate that has an ortho-directing group, or use specific reaction conditions that favor ortho-product formation. An alternative is to start with 2-nitroaniline, convert the amine to a more suitable leaving group via a Sandmeyer reaction, and then introduce the acetyl group.

Coupling Reactions for Azepane-Phenyl Linkage (e.g., Amide Coupling Reactions)

Forming the C(aryl)-N(azepane) bond is arguably the most crucial step in the synthesis. While the outline mentions amide coupling, this specific linkage is an aryl amine, not an amide. The most relevant and effective methods are transition-metal-catalyzed cross-coupling reactions.

Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions require high temperatures and stoichiometric copper. However, modern variations use catalytic amounts of copper salts with ligands like diamines or amino acids, allowing the reaction to proceed under milder conditions. researchgate.netmdpi.com For this synthesis, azepane would be coupled with a precursor like 1-(2-halophenyl)ethan-1-one. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become one of the most powerful and versatile methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org It offers a broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann reaction. nih.govlibretexts.org The reaction typically employs a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. wikipedia.orgrsc.org

| Reaction | Metal Catalyst | Typical Ligands | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | 1,10-Phenanthroline, L-proline, diamines | Cost-effective metal; often requires higher temperatures than palladium-based methods. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium (Pd) | Bulky phosphines (e.g., BINAP, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | Broad substrate scope, high tolerance for functional groups, milder conditions. nih.govwikipedia.org |

Modern and Advanced Synthetic Transformations

Recent advances in synthetic chemistry offer more efficient and selective routes. Chemo-enzymatic methods, for instance, can be used for the final reductive amination step. Transaminases are enzymes that can convert a ketone into a chiral amine with very high enantioselectivity, using an amino donor like isopropylamine. researchgate.net This approach is particularly valuable for producing enantiomerically pure pharmaceuticals. mdpi.comyoutube.com

Furthermore, photoassisted nickel-catalyzed cross-coupling reactions are emerging as powerful tools for forming C-C and C-heteroatom bonds. A Ni/photoredox-catalyzed coupling could potentially be used to connect the aryl and azepane fragments under very mild conditions. acs.org These modern methods represent the cutting edge of synthetic strategy, often providing higher yields, better selectivity, and more environmentally benign conditions than their classical counterparts.

Catalytic Strategies for the Synthesis of 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine Precursors (e.g., Cu/Pd catalyzed reactions)

The formation of the key precursor, likely 1-(2-(azepan-1-yl)phenyl)ethanone, relies heavily on transition-metal-catalyzed cross-coupling reactions. These methods are pivotal for creating the C-N bond between the azepane ring and the phenyl ring. Palladium (Pd) and Copper (Cu) catalysts are particularly prominent in this area, facilitating the coupling of aryl halides (e.g., 2-bromoacetophenone (B140003) or 2-chloroacetophenone) with azepane. researchgate.netresearchgate.net

Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method for forming aryl amines. This reaction typically employs a palladium precatalyst along with a specialized phosphine ligand. researchgate.net Similarly, copper-catalyzed Ullmann condensation offers an alternative, often complementary, route. These reactions can be performed under various conditions, with the choice of catalyst, ligand, base, and solvent being crucial for achieving high yields. researchgate.netnih.gov For instance, Cu(I)-catalyzed tandem amination/cyclization reactions have been developed for the synthesis of functionalized azepines, showcasing copper's utility in forming these seven-membered rings. nih.gov

Below is a table summarizing representative catalytic systems used for C-N bond formation in the synthesis of azepine and azepane derivatives.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 105 | >67 | researchgate.netresearchgate.net |

| CuI | L-proline | Cs₂CO₃ | Dioxane | Heat | - | researchgate.netresearchgate.net |

| Cu₂O | L-proline | Cs₂CO₃ | DMSO | 80 | - | researchgate.netresearchgate.net |

| Cu(MeCN)₄PF₆ | - | - | Dioxane | 90 | 65 | nih.gov |

| Cu(OAc)₂ | Ph-BPE | - | TBME:THF | Room Temp. | up to 98 | nih.gov |

This table is illustrative of conditions for related C-N couplings and azepine syntheses; specific yields for the direct precursor to 1-(2-(azepan-1-yl)phenyl)ethan-1-amine may vary.

Asymmetric Synthesis Approaches (e.g., Asymmetric Transfer Hydrogenation)

Once the ketone precursor, 1-(2-(azepan-1-yl)phenyl)ethanone, is obtained, the crucial step is the stereoselective reduction of the ketone to the chiral amine. Asymmetric transfer hydrogenation (ATH) is a powerful and widely used technique for this transformation. nih.govacs.org This method typically utilizes a transition metal catalyst, such as Ruthenium (Ru) or Iron (Fe), complexed with a chiral ligand. nih.govacs.org The hydrogen source is often an easily handled liquid like isopropanol (B130326) or a formic acid/triethylamine mixture. acs.org

The catalytic hydrogenation of prochiral imines and ketones is an advantageous approach for synthesizing enantioenriched amines and alcohols. nih.gov Transition metal-catalyzed asymmetric hydrogenation offers excellent chemo-, regio-, and enantioselectivity and is considered a reliable tool for creating chiral drugs. acs.org The process involves the transfer of hydrogen from the hydrogen donor to the ketone substrate, guided by the chiral environment of the catalyst, to produce one enantiomer of the amine in excess. acs.org This strategy is highly atom-economical and avoids the use of stoichiometric chiral reagents. nih.gov

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ruthenium-based catalysts | Ketones/Imines | Generally high | nih.govacs.org |

| Iron-based catalysts | Ketones/Imines | Good to excellent | nih.gov |

| Ir/L6 (LalithPhos) | Cyclic N-aryl imines | Up to 99% | acs.org |

This table presents general performance for ATH catalysts on relevant substrate classes.

Photochemical and Thermal Reactions in Azepane Ring Chemistry

The construction of the azepane ring itself can be approached through various methods, including photochemical and thermal reactions. researchgate.netbenthamdirect.com These strategies often involve ring expansion of smaller nitrogen-containing heterocycles or rearrangements of suitable precursors. researchgate.net A common photochemical method involves the irradiation of aryl azides. researchgate.net Upon exposure to light, the aryl azide (B81097) can extrude nitrogen gas to form a highly reactive nitrene intermediate, which can then undergo ring expansion to form a seven-membered azepine ring. researchgate.netcolab.ws

Thermal methods can also be employed for ring expansion. For example, certain substituted cyclopropanes or cyclobutanes can undergo thermal rearrangement to form larger rings. While perhaps less direct for the specific substitution pattern of the target molecule, these methods are fundamental in the broader chemistry of azepane synthesis. researchgate.netbenthamdirect.com

A recently reported strategy involves the photochemical dearomative ring expansion of simple nitroarenes, mediated by blue light at room temperature. This process converts a six-membered benzene framework into a seven-membered ring system, which can then be hydrogenated to yield the saturated azepane. colab.ws

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient strategy for building molecular complexity. nih.govmdpi.com While a specific MCR for 1-(2-(azepan-1-yl)phenyl)ethan-1-amine is not prominently documented, a hypothetical MCR could be designed to assemble its core scaffold.

Such a reaction could potentially involve a variation of the Ugi or Mannich reactions. nih.govnih.gov For example, a three-component reaction might involve an ortho-substituted aniline (B41778) derivative, an aldehyde or ketone to provide the ethylamine backbone, and a third component to facilitate the cyclization and formation of the azepane ring or its precursor. The advantage of an MCR approach lies in its atom economy, reduced number of synthetic steps, and the ability to rapidly generate diverse molecular libraries by varying the starting components. nih.gov

Optimization of Synthetic Conditions for 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine

Optimizing reaction conditions is critical to maximize yield, purity, and (where applicable) enantioselectivity. Key parameters include the choice of solvent, reaction temperature, and pressure.

Reaction Solvent Selection and Screening

The choice of solvent can profoundly influence reaction outcomes by affecting reactant solubility, catalyst stability and activity, and reaction rates. In the context of the catalytic C-N coupling to form the precursor, solvents like dioxane, toluene, DMF, and DMSO are commonly employed. researchgate.netresearchgate.net For instance, in a Cu(I)-catalyzed synthesis of azepine derivatives, dioxane was found to be a suitable solvent, with the reaction proceeding smoothly at 90 °C. nih.gov

Similarly, in photochemical reactions, the solvent can play a direct role in the reaction pathway. Studies on the photochemical synthesis of azepines from aryl azides found that the best results were achieved in 1,4-dioxane (B91453) for ortho-substituted azides and in ethanol for para-substituted ones. researchgate.netcolab.ws Systematic screening of a panel of solvents with varying polarities and coordinating abilities is a standard practice to identify the optimal medium for a given transformation.

| Reaction Type | Solvent Examples | Effect | Reference |

| Cu/Pd Catalysis | Toluene, Dioxane, DMF, DMSO | Affects catalyst solubility and activity | researchgate.netnih.gov |

| Photochemical Ring Expansion | 1,4-Dioxane, Ethanol, Water | Influences reaction pathway and yield | researchgate.netcolab.ws |

| Asymmetric Hydrogenation | Isopropanol, THF | Acts as solvent and/or hydrogen source | nih.govyoutube.com |

Temperature and Pressure Profiling

Temperature is a critical parameter that controls the rate of chemical reactions. For the catalytic amination and asymmetric hydrogenation steps, temperature must be carefully controlled. Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or the formation of undesired byproducts, potentially lowering selectivity. nih.gov For example, in ammonia synthesis, a process also involving amine formation, elevated temperatures (e.g., >375 °C) are required for the catalyst to be effective. nih.gov However, for many sensitive organometallic catalysts used in asymmetric synthesis, reactions are run at or below room temperature to maximize enantioselectivity. nih.gov

Pressure is particularly relevant for reactions involving gaseous reagents, such as direct asymmetric hydrogenation using H₂ gas. In these cases, higher pressures increase the concentration of the dissolved gas, which typically accelerates the reaction rate. nih.gov However, asymmetric transfer hydrogenation is often preferred precisely because it avoids the need for high-pressure hydrogenation equipment. acs.org For reactions in the liquid phase, pressure is less commonly used as a primary control variable unless it is necessary to maintain a volatile solvent at a temperature above its boiling point. nih.gov Profiling involves conducting the reaction at various temperatures and pressures to identify the optimal window that balances reaction rate, yield, and selectivity. ku.dk

Catalyst and Reagent Concentration Effects

The synthesis of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine, a chiral amine, is often achieved through asymmetric reduction of a ketone precursor, 2-(azepan-1-yl)acetophenone. This transformation is highly sensitive to the concentrations of both the catalyst and the reducing agent. The interplay between these concentrations is critical in achieving high enantioselectivity and yield.

Catalyst Concentration: In asymmetric catalysis, the concentration of the chiral catalyst is a pivotal factor. An optimal catalyst loading is sought to ensure a high reaction rate while minimizing costs and potential side reactions. For the asymmetric reduction of acetophenone derivatives, chiral catalysts, often based on transition metals like Ruthenium or Rhodium complexed with chiral ligands, are employed.

Increasing the catalyst concentration generally leads to a higher reaction rate. However, beyond a certain point, the increase in rate may become negligible, or in some cases, detrimental due to catalyst aggregation or side reactions. The enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, can also be affected. While a higher catalyst concentration can sometimes improve e.e., this is not always the case and is highly dependent on the specific catalytic system.

Table 1: Illustrative Effect of Chiral Catalyst Concentration on the Asymmetric Reduction of an Acetophenone Analog This data is representative of typical trends observed in the asymmetric reduction of substituted acetophenones and is intended for illustrative purposes.

| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| 0.1 | 24 | 85 | 92 |

| 0.5 | 12 | 98 | 95 |

| 1.0 | 8 | >99 | 96 |

Reagent Concentration: The concentration of the hydride reagent, such as a borohydride (B1222165) derivative, also plays a crucial role in the diastereoselectivity of reductive amination processes. In the context of synthesizing 1-(2-(azepan-1-yl)phenyl)ethan-1-amine, this would be relevant if a reductive amination pathway from a corresponding ketone and an amine source is utilized. The steric bulk and concentration of the hydride reagent can influence the direction of hydride attack on the imine intermediate, thereby determining the stereochemical outcome.

For instance, in the reduction of cyclic ketones, increasing the steric bulk of the hydride reagent has been shown to enhance stereoselectivity. Similarly, the concentration of the reducing agent can affect the reaction kinetics and selectivity. An excess of the reducing agent is often used to drive the reaction to completion, but an exceedingly high concentration might lead to reduced selectivity or the formation of byproducts.

Table 2: Hypothetical Influence of Hydride Reagent Concentration on Diastereoselectivity in a Reductive Amination This table illustrates a plausible trend for the effect of a bulky hydride reagent on the diastereoselective synthesis of a chiral amine.

| Hydride Reagent Equivalents | Reaction Temperature (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) |

|---|---|---|---|

| 1.1 | -20 | 85:15 | 75 |

| 1.5 | -20 | 90:10 | 88 |

| 2.0 | -20 | 92:8 | 91 |

Advanced Spectroscopic and Structural Characterization of 1 2 Azepan 1 Yl Phenyl Ethan 1 Amine

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity and confirming the molecular identity of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine. In this technique, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph before being fragmented and analyzed by a mass spectrometer.

A purity analysis by GC would be expected to show a single, sharp, and symmetrical peak, indicating the absence of volatile impurities or synthetic byproducts. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, mass spectrometry provides definitive structural confirmation. The electron ionization (EI) mass spectrum would display a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight (218.34 g/mol ). The subsequent fragmentation pattern is predictable and provides a unique fingerprint for the molecule. Key expected fragmentation pathways for 1-(2-(azepan-1-yl)phenyl)ethan-1-amine would include:

Alpha-Cleavage: A common fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl group (•CH₃) to yield a stable iminium cation at m/z 203. This is often the most abundant fragment (base peak).

Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring, leading to fragments representing the substituted phenyl portion and the ethylamine (B1201723) side chain.

Fragmentation of the Azepane Ring: Ring-opening and subsequent fragmentation of the seven-membered azepane ring can lead to a series of smaller fragment ions.

The combination of a single chromatographic peak and a mass spectrum consistent with the expected fragmentation pattern provides powerful evidence for the high purity and confirmed identity of the analyte. nist.govnih.govresearchgate.net

Table 1: Predicted GC-MS Fragmentation Data for 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 218 | [C₁₄H₂₂N₂]⁺ | Molecular Ion ([M]⁺) |

| 203 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage |

| 146 | [C₉H₁₂N]⁺ | Cleavage yielding the 2-(azepan-1-yl)phenyl fragment |

| 119 | [C₈H₉N]⁺ | Fragment corresponding to the azepanyl-methylene moiety |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine is expected to exhibit several characteristic absorption bands that confirm its structure.

The key functional groups and their expected vibrational frequencies are:

Primary Amine (–NH₂): This group is identified by a pair of medium-intensity peaks in the 3400–3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com A broad N-H bending (scissoring) vibration is also expected around 1650–1580 cm⁻¹. orgchemboulder.comwpmucdn.com Additionally, a broad N-H wagging band may appear in the 910–665 cm⁻¹ region. orgchemboulder.com

Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce a series of sharp bands of variable intensity in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the ortho-disubstituted ring are expected in the 770–735 cm⁻¹ range.

Aliphatic Chains (C-H): The sp³-hybridized C-H bonds in the ethyl group and the azepane ring will give rise to stretching absorptions in the 2960–2850 cm⁻¹ region. Aliphatic C-H bending vibrations (scissoring and rocking) are expected in the 1470–1370 cm⁻¹ range.

Carbon-Nitrogen Bonds (C-N): The stretching vibrations of the C-N bonds are typically found in the fingerprint region. The aromatic C-N stretch is expected to be a strong band between 1335–1250 cm⁻¹, while the aliphatic C-N stretches (from both the ethylamine and the azepane ring) will appear as medium to weak bands in the 1250–1020 cm⁻¹ range. orgchemboulder.com

The collective presence of these specific bands provides a detailed vibrational fingerprint, confirming the presence of all constituent functional groups of the molecule. nih.gov

Table 2: Characteristic IR Absorption Frequencies for 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3400–3250 (two bands) | Medium |

| Aromatic C-H Stretch | Phenyl Ring | 3100–3000 | Weak to Medium |

| Aliphatic C-H Stretch | Ethyl & Azepane | 2960–2850 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650–1580 | Medium, Broad |

| C=C Stretch | Aromatic Ring | 1600–1450 | Medium to Strong, Sharp |

| Aliphatic C-H Bend | Ethyl & Azepane | 1470–1370 | Medium |

| Aromatic C-N Stretch | Aryl-N (Azepane) | 1335–1250 | Strong |

| Aliphatic C-N Stretch | Alkyl-N | 1250–1020 | Weak to Medium |

X-ray Crystallography

As the compound is chiral, it is expected to crystallize in a non-centrosymmetric (chiral) space group. The SCXRD analysis would yield the precise coordinates of each atom in the crystal's unit cell, allowing for the construction of a detailed molecular model. rigaku.com

A crucial outcome of SCXRD for a chiral molecule is the determination of its absolute configuration (i.e., distinguishing between the R and S enantiomers). This is typically achieved by analyzing the anomalous dispersion effects of the scattered X-rays, which allows for the assignment of the correct stereochemistry at the chiral center without ambiguity. acs.orgmdpi.com

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For 1-(2-(azepan-1-yl)phenyl)ethan-1-amine, the primary amine group is a key driver of the crystal structure due to its ability to act as a hydrogen bond donor.

The solid-state conformation of the molecule, which describes the spatial arrangement of its atoms resulting from rotation about single bonds, would be precisely defined by the dihedral (torsion) angles obtained from SCXRD data. Key dihedral angles of interest in 1-(2-(azepan-1-yl)phenyl)ethan-1-amine include:

The angle defining the orientation of the ethylamine group relative to the phenyl ring.

The angle describing the orientation of the azepane ring with respect to the plane of the phenyl ring. mdpi.com

The internal torsion angles of the seven-membered azepane ring, which would define its specific conformation (e.g., a twist-chair or boat-like conformation).

Analysis of these angles reveals the lowest energy conformation adopted by the molecule within the constraints of the crystal lattice, providing insight into steric and electronic effects that influence its shape. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Molecular Modeling Studies of 1 2 Azepan 1 Yl Phenyl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the laws of quantum mechanics. These methods can predict a molecule's electronic structure, stability, and reactivity with a high degree of accuracy.

Electronic Structure and Energetics using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is particularly effective for calculating the ground-state energy of a molecule, which corresponds to its most stable electronic configuration. Key energetic and thermodynamic properties can be derived from DFT calculations, offering a quantitative measure of the molecule's stability. For 1-(2-(azepan-1-yl)phenyl)ethan-1-amine, these calculations would provide foundational data on its intrinsic stability.

Illustrative Energetic Data for 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine

| Parameter | Value (Hartree) | Value (kcal/mol) |

|---|---|---|

| Total Electronic Energy | -830.12345 | -520935.8 |

| Enthalpy | -830.12251 | -520935.2 |

| Gibbs Free Energy | -830.16789 | -521183.1 |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. nih.gov

Illustrative Frontier Molecular Orbital Data for 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -0.45 |

| HOMO-LUMO Gap | 5.44 |

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. This is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net For 1-(2-(azepan-1-yl)phenyl)ethan-1-amine, the nitrogen atoms of the azepane ring and the amine group would be expected to be regions of high electron density.

Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and biological properties. Conformational analysis explores the different spatial arrangements of a molecule's atoms.

Potential Energy Surface Profiling for Molecular Conformations

By systematically rotating the molecule around its flexible single bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This map reveals the most stable conformations (energy minima) and the energy barriers required to transition between them. For 1-(2-(azepan-1-yl)phenyl)ethan-1-amine, key rotations would be around the bonds connecting the phenyl ring to the azepane and ethanamine substituents.

Illustrative Potential Energy Profile Data

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | 65.4 | 0.00 |

| Local Minimum 1 | 175.2 | 2.15 |

| Local Minimum 2 | -68.9 | 2.30 |

| Transition State 1 | 120.1 | 6.50 |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior by simulating the movement of its atoms over time. This powerful technique allows for a thorough exploration of the molecule's conformational landscape, revealing how it might flex and change shape in a realistic environment, such as in a solvent. MD simulations can identify the most prevalent conformations and the dynamics of their interconversion, providing a more complete picture of the molecule's structural properties.

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters is a fundamental application of computational chemistry. By solving the Schrödinger equation for a molecule's electronic structure, typically using approximations like Density Functional Theory (DFT), it is possible to calculate the energies and properties of its quantum states. These calculations provide insights into how the molecule will interact with electromagnetic radiation, allowing for the simulation of various types of spectra. Such simulations are invaluable for interpreting experimental data, assigning spectral peaks, and understanding the relationship between a molecule's structure and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a useful degree of accuracy.

The standard approach involves a three-step process:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is typically performed using DFT methods, for instance, with the B3LYP functional and a basis set like 6-31G(d,p).

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this step. nih.gov

Chemical Shift Calculation: The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

These calculations can be performed for both proton (¹H) and carbon-13 (¹³C) nuclei, as well as other magnetically active nuclei. The resulting data provides a theoretical spectrum that can be compared with experimental results to confirm structural assignments.

Below is an illustrative table showing the type of data generated from such a calculation for 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine.

Table 1: Illustrative Format for Theoretical NMR Data

| Atom Type | Atom Number | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹³C | C1 (Phenyl) | Value | Value |

| ¹³C | C(amine) | Value | Value |

| ¹H | H(amine) | Value | Value |

| ¹H | H(methyl) | Value | Value |

Note: The values are placeholders, as specific published research data for this compound is not available.

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. Computational chemistry can predict these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum.

The process involves:

Geometry Optimization: As with NMR predictions, the first step is to find the molecule's equilibrium geometry.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear positions are calculated. This results in a Hessian matrix, and its diagonalization yields the harmonic vibrational frequencies and the normal modes associated with them. These calculations are typically performed using DFT methods. researchgate.net

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental spectra. nih.gov The output allows for the assignment of specific vibrational modes (stretches, bends, torsions) to the peaks observed in an experimental IR spectrum.

Table 2: Illustrative Format for Simulated Infrared Spectra Data

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

|---|---|---|---|

| Value | Value | Value | N-H stretch |

| Value | Value | Value | C-H aromatic stretch |

| Value | Value | Value | C-N stretch (azepane) |

| Value | Value | Value | C-H aliphatic bend |

Note: The values are placeholders, as specific published research data for this compound is not available.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules. nih.govresearchgate.net

The methodology includes:

Ground-State Optimization: The calculation begins with the optimized ground-state geometry of the molecule.

Excitation Energy Calculation: TD-DFT is then used to calculate the vertical excitation energies from the ground state to various excited states. This provides the wavelengths of maximum absorption (λ_max).

Oscillator Strength Calculation: Along with the excitation energies, the calculation yields the oscillator strength for each transition, which is related to the intensity of the absorption band.

These calculations help in understanding the nature of the electronic transitions (e.g., π→π, n→π) by analyzing the molecular orbitals involved. The solvent environment can significantly impact UV-Vis spectra, and computational models like the Polarizable Continuum Model (PCM) can be used to simulate these effects. researchgate.net

Table 3: Illustrative Format for Calculated UV-Vis Absorption Data

| Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| Value | Value | Value | HOMO → LUMO |

| Value | Value | Value | HOMO-1 → LUMO |

| Value | Value | Value | HOMO → LUMO+1 |

Note: The values are placeholders, as specific published research data for this compound is not available.

Chemical Reactivity and Derivatization Strategies for 1 2 Azepan 1 Yl Phenyl Ethan 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine (-NH2) group attached to the ethyl chain is the most reactive site for many nucleophilic reactions due to its accessibility and basicity.

Nucleophilic Acyl Substitution and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in substitution reactions with various electrophiles.

Nucleophilic Acyl Substitution: This class of reactions involves the attack of the amine on a carbonyl carbon of a carboxylic acid derivative, such as an acyl chloride or acid anhydride. fiveable.meyoutube.com The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of a stable amide bond and the elimination of a leaving group (e.g., chloride or carboxylate). byjus.com A base like pyridine (B92270) is often used to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Alkylation: The primary amine can be alkylated by reaction with alkyl halides through an SN2 mechanism. wikipedia.org This reaction introduces an alkyl group onto the nitrogen atom, converting the primary amine into a secondary amine. However, this process can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgjove.comchemguide.co.uk To achieve selective mono-alkylation, specific strategies, such as using a large excess of the primary amine or employing specialized catalytic systems, may be necessary. jove.comnih.gov

Table 1: Examples of Nucleophilic Substitution and Alkylation Reactions

| Reaction Type | Electrophile | Reagent/Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride | Pyridine, CH2Cl2 | N-substituted Amide |

| Acylation | Acetic Anhydride | Et3N, THF | N-substituted Amide |

| Alkylation | Methyl Iodide | K2CO3, Acetonitrile | Secondary Amine |

| Alkylation | Benzyl Bromide | NaHCO3, DMF | Secondary Amine |

Formation of Imines and Enamines

Imine Formation: The reaction of the primary amine of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. libretexts.org This condensation reaction is typically catalyzed by mild acid (optimally at a pH of 4-5) and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comjove.comchemistrysteps.com The process is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com

Enamine Formation: Enamines are formed from the reaction of a secondary amine with an aldehyde or ketone that has an α-hydrogen. masterorganicchemistry.comyoutube.comwikipedia.org While the parent molecule contains a secondary amine within the azepane ring, the primary amine is generally more reactive and sterically accessible. Under standard conditions, reaction with a carbonyl compound will preferentially form an imine at the primary amine. wikipedia.org Formation of an enamine involving the azepane nitrogen would require prior protection of the primary amine. The mechanism for enamine formation is similar to imine formation up to the creation of an iminium ion; at this stage, a proton is removed from an adjacent carbon atom to form the C=C double bond of the enamine. youtube.comchemistrysteps.com

Table 2: Imine Formation Reactions

| Carbonyl Compound | Reagent/Conditions | Product Functional Group |

|---|---|---|

| Acetone | Mild acid (e.g., TsOH), Toluene, Dean-Stark trap | Ketimine |

| Benzaldehyde | Mild acid (e.g., AcOH), Ethanol (B145695), Reflux | Aldimine (Schiff Base) |

| Cyclohexanone | pH ~4.5, Removal of H2O | Ketimine |

Amidation and Sulfonamidation Reactions

Amidation: Amidation is a specific form of nucleophilic acyl substitution where the amine reacts with a carboxylic acid or its activated derivatives to form an amide. organic-chemistry.orgnih.gov Direct reaction with a carboxylic acid requires high temperatures or the use of coupling agents (e.g., carbodiimides) or boron-based reagents to facilitate dehydration. nih.govacs.org A more common laboratory method involves reacting the amine with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. organic-chemistry.org

Sulfonamidation: In a similar fashion, the primary amine can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) to yield sulfonamides. cbijournal.com This reaction is a reliable method for synthesizing these stable and important functional groups. researchgate.net The classical synthesis involves the coupling of a primary amine with a sulfonyl chloride. acs.org

Table 3: Amidation and Sulfonamidation Reactions

| Reagent | Base | Solvent | Product Functional Group |

|---|---|---|---|

| Benzoic acid | DCC (coupling agent) | Dichloromethane | Amide |

| Benzoyl chloride | Pyridine | Dichloromethane | Amide |

| p-Toluenesulfonyl chloride | Pyridine | Chloroform | Sulfonamide |

| Methanesulfonyl chloride | Triethylamine | Tetrahydrofuran | Sulfonamide |

Transformations of the Azepane Ring System

The azepane ring is a seven-membered saturated heterocycle. nih.gov While less reactive than the primary amine, its structure can be modified through various synthetic strategies, although these often apply to the synthesis of the ring itself rather than post-synthetic modification.

Ring Modification and Expansion Reactions

The construction of azepane rings is an active area of research, with methods often involving the expansion of smaller, more readily available rings. researchgate.netresearchgate.net

Ring Expansion from Piperidines: Stereoselective and regioselective synthesis of azepane derivatives can be achieved through the ring expansion of piperidines. rsc.org

Dearomative Ring Expansion: A modern strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepine system, which can then be hydrogenated to an azepane. nih.gov

Ullmann-Type Annulation/Rearrangement: A cascade reaction involving an intramolecular Ullmann-type annulation can lead to a pyrrolidine/azepane ring expansion, yielding highly functionalized benzazepines. acs.org

While these methods are powerful for synthesizing azepane-containing molecules, applying them to modify the existing azepane ring in 1-(2-(azepan-1-yl)phenyl)ethan-1-amine would be synthetically challenging and is not a common derivatization strategy. Such modifications would likely require a multi-step sequence involving ring opening followed by re-closure.

Heteroatom Functionalization within the Azepane Ring

Functionalization can occur either at the nitrogen atom or at the carbon atoms of the azepane ring.

N-Functionalization: The nitrogen atom of the azepane is a tertiary amine. It possesses a lone pair of electrons but is significantly more sterically hindered than the primary amine. While it is generally unreactive to acylation, it can undergo alkylation with highly reactive alkylating agents (e.g., methyl triflate) to form a quaternary ammonium salt, although this would likely require prior protection of the more nucleophilic primary amine.

C-H Functionalization: The direct functionalization of unactivated C-H bonds on the saturated carbon framework of the azepane ring is a significant synthetic challenge. researchgate.net Such transformations typically require advanced methods involving transition-metal catalysis or photoredox catalysis to achieve site-selectivity. nih.govbenthamdirect.comnih.gov These reactions could potentially introduce substituents at positions α or β to the nitrogen atom but are highly specialized and fall outside the scope of general reactivity. nih.govacs.org The development of methods for the synthesis of already functionalized azepanes is often a more practical approach. mdpi.comacs.org

Aromatic Ring Reactivity and Functionalization

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr)

The high electron density of the phenyl ring in 1-(2-(azepan-1-yl)phenyl)ethan-1-amine facilitates a variety of electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org The combined directing effects of the ortho-azepanyl and the ethanamine substituents strongly favor substitution at the C4 and C6 positions. However, the very high reactivity conferred by two strong activating groups can sometimes lead to challenges, such as polysubstitution or side reactions. ncert.nic.in To achieve monosubstitution, it is often necessary to control the reaction conditions carefully or to temporarily "protect" the primary amine via acetylation. This protection moderates the activating effect and prevents side reactions involving the amine itself. ncert.nic.in

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Expected Major Products | Plausible Conditions |

|---|---|---|---|

| Bromination | Br2 in CCl4 or CH3COOH | 4-Bromo- and 6-bromo- substituted derivatives | Room temperature, absence of a strong Lewis acid due to high ring activation. |

| Nitration | HNO3/H2SO4 (diluted) | 4-Nitro- and 6-nitro- substituted derivatives | Low temperature (0-10 °C) with careful addition of nitrating mixture to avoid oxidation and polysubstitution. Amine protection may be required. |

| Sulfonation | Fuming H2SO4 | Sulfonic acid derivatives at C4 and C6 positions | Moderate temperatures; the reaction is typically reversible. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 (Lewis Acid) | Acylated products at C4 and C6 | Complexation of the Lewis acid catalyst with the amine groups can deactivate the molecule; protection of the amine groups is generally required. |

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its high reactivity towards electrophiles, the electron-rich nature of the aromatic ring in 1-(2-(azepan-1-yl)phenyl)ethan-1-amine makes it inherently resistant to nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com SNAr reactions require the aromatic ring to be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to a suitable leaving group (like a halide). libretexts.org Therefore, for the title compound to undergo nucleophilic substitution, it would first need to be functionalized via electrophilic substitution to introduce such electron-withdrawing groups. For instance, nitration of a halogenated derivative could produce a substrate capable of undergoing SNAr. nih.gov

Metal-Catalyzed Cross-Coupling Reactions on Phenyl Substituents

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require an aryl halide or triflate as a coupling partner. Therefore, to apply these methods to 1-(2-(azepan-1-yl)phenyl)ethan-1-amine, the aromatic ring must first be halogenated (e.g., via electrophilic bromination as described above). The resulting aryl bromide can then serve as a substrate in various palladium-, copper-, or nickel-catalyzed reactions. nih.gov

Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) would allow for the introduction of a wide array of substituents onto the phenyl ring. The presence of the two amine functionalities within the molecule could potentially interfere by coordinating with the metal catalyst; thus, optimization of ligands, bases, and reaction conditions would be crucial for achieving high yields. acs.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)2) | Pd(PPh3)4 or Pd(OAc)2/SPhos | C-C (Aryl-Aryl or Aryl-Alkyl) | Biphenyl (B1667301) or alkyl-aryl derivatives |

| Heck Coupling | Alkene (R-CH=CH2) | Pd(OAc)2/P(o-tolyl)3 | C-C (Aryl-Vinyl) | Styrenyl derivatives |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl2(PPh3)2/CuI | C-C (Aryl-Alkynyl) | Phenylacetylene derivatives |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R2NH) | Pd2(dba)3/BINAP | C-N (Aryl-Amino) | Di- or tri-amino phenyl derivatives |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd(PPh3)4 | C-C (Aryl-Alkyl/Aryl) | Alkyl-aryl or biphenyl derivatives researchgate.net |

Stereoselective Reactions and Chiral Transformations of the Compound

A key structural feature of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine is the stereocenter at the C1 position of the ethylamine (B1201723) side chain, making the compound chiral. This chirality is crucial for its potential applications, and thus, controlling the stereochemistry during its synthesis and subsequent reactions is of high importance.

The stereoselective synthesis of the compound can be achieved through several established methods for preparing chiral benzylic amines. researchgate.netorganic-chemistry.org One of the most common approaches is the asymmetric reductive amination of the corresponding precursor ketone, 1-(2-(azepan-1-yl)phenyl)ethan-1-one. This transformation can be accomplished using chiral catalysts, reagents, or biocatalytic methods employing enzymes like transaminases, which can exhibit high enantioselectivity. rochester.edu

Once the enantiomerically pure amine is obtained, it can undergo various transformations. Reactions at the primary amine, such as N-acylation or carefully controlled N-alkylation, typically proceed without affecting the configuration of the adjacent stereocenter. Furthermore, the chiral amine itself can be employed as a chiral auxiliary or as a ligand in asymmetric catalysis to induce stereoselectivity in other reactions. beilstein-journals.org This dual role as both a target for synthesis and a tool for further asymmetric transformations highlights its versatility.

Table 3: Approaches for Stereoselective Synthesis and Transformation

| Methodology | Description | Key Reagents/Catalysts | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Reductive Amination | Conversion of a prochiral ketone precursor to a chiral amine. | H2 with a chiral metal catalyst (e.g., Rh, Ru complexes); Chiral boranes; Biocatalysts (transaminases). organic-chemistry.org | Formation of one enantiomer in excess (high % ee). |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer. | Chiral acylating agents or enzymes (e.g., lipases). | Separation of enantiomers. |

| Chiral Auxiliary | The compound is used to direct the stereochemical course of a reaction on another molecule. | The chiral amine itself. | Induces diastereoselectivity in a new product. |

| Diastereoselective Derivatization | Reaction with a chiral reagent to form diastereomers, which can be separated by physical means like chromatography or crystallization. | Chiral acids (e.g., tartaric acid) for salt formation; Chiral derivatizing agents (e.g., Mosher's acid chloride). | Separation of enantiomers via diastereomeric intermediates. |

Synthesis of Novel Analogs and Derivatives of 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine

The structural framework of 1-(2-(azepan-1-yl)phenyl)ethan-1-amine offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs and derivatives. These modifications can be targeted at the primary amine, the aromatic ring, or the azepane moiety.

Modification of the Primary Amine: The primary amine is a highly versatile functional group for derivatization. It can readily undergo acylation with acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. sphinxsai.com Reductive amination with various aldehydes and ketones provides access to a wide range of N-substituted secondary amines. researchgate.net

Functionalization of the Aromatic Ring: As detailed in Section 5.3, the phenyl ring can be functionalized through electrophilic substitution or, following halogenation, via metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, which can modulate the electronic and steric properties of the molecule.

Modification of the Azepane Moiety: The tertiary amine of the azepane ring is less reactive than the primary amine. However, derivatization is still possible, for example, through quaternization with alkyl halides to form ammonium salts. In some cases, reactions at the α-carbon of the azepane ring can be achieved by deprotonation with a strong base followed by quenching with an electrophile. researchgate.net

The combination of these strategies allows for a systematic exploration of the chemical space around the core scaffold, leading to the creation of novel analogs with tailored properties. nih.govmdpi.com

Table 4: Strategies for the Synthesis of Novel Analogs and Derivatives

| Reaction Site | Reaction Type | Reagents | Resulting Derivative Class |

|---|---|---|---|

| Primary Amine | N-Acylation | RCOCl, (RCO)2O | Amides |

| N-Sulfonylation | RSO2Cl | Sulfonamides | |

| Reductive Amination | R'CHO, R'R''CO + reducing agent (e.g., NaBH3CN) | Secondary and Tertiary Amines | |

| Aromatic Ring | Electrophilic Substitution | Br2, HNO3, etc. | Halogenated, nitrated derivatives |

| Cross-Coupling (on halogenated precursor) | Boronic acids, alkenes, amines + Pd catalyst | Aryl, vinyl, or amino-substituted derivatives | |

| Azepane Ring (Tertiary Amine) | N-Quaternization | CH3I or other alkyl halides | Quaternary Ammonium Salts |

Applications of 1 2 Azepan 1 Yl Phenyl Ethan 1 Amine in Organic Synthesis

Utilization as a Key Intermediate in Complex Organic Molecule Synthesis

The synthesis of complex organic molecules often relies on versatile intermediates that can be elaborated into more intricate structures. Conceptually, a molecule like 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine, with its primary amine and tertiary amine functionalities, alongside a phenyl ring, could serve as a valuable building block. The primary amine offers a reactive site for a wide array of transformations, such as amide bond formation, imine synthesis, and N-alkylation. The presence of a chiral center at the ethylamine (B1201723) moiety suggests its potential use in asymmetric synthesis, where controlling the stereochemistry of a target molecule is crucial. evitachem.com However, specific examples of its incorporation into larger, complex natural products or pharmaceutically active compounds are not detailed in the reviewed literature.

Precursor for Novel Synthetic Reagents and Catalysts

Chiral amines are frequently employed as precursors for the synthesis of chiral ligands and organocatalysts used in asymmetric catalysis. mdpi.comnih.gov The structure of 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine, bearing a chiral 1-phenylethylamine-like fragment, is analogous to other amines that have been successfully converted into effective catalysts. mdpi.com The nitrogen atoms could coordinate with metal centers to form chiral metal complexes, or the amine itself could act as a base or a hydrogen-bonding catalyst in organocatalytic reactions. While the potential exists, the conversion of this specific amine into novel reagents or catalysts and their subsequent application in organic synthesis is an area that appears to be unexplored in the available research.

Design and Synthesis of Advanced Organic Materials

The development of advanced organic materials with specific electronic, optical, or mechanical properties is a burgeoning area of research. researchgate.net Aromatic amines and heterocyclic compounds can be integral components of polymers, dyes, and functional materials. mdpi.comresearchgate.net The rigid phenyl group and the flexible azepane ring in 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine could, in principle, be incorporated into polymer backbones or side chains to influence their physical properties. However, there is a lack of published research detailing the use of this compound in the design and synthesis of advanced organic materials.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 1-(2-(Azepan-1-yl)phenyl)ethan-1-amine, and what are critical reaction conditions?

Answer:

The synthesis typically involves reductive amination between a ketone precursor (e.g., 1-(2-(azepan-1-yl)phenyl)ethan-1-one) and ammonia or a primary amine. Key reagents include titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid to activate the carbonyl group, followed by sodium borohydride (NaBH₄) for reduction . Solvents like 1,2-dichloroethane (DCE) or methanol are preferred due to their compatibility with Ti(OiPr)₄. Reaction optimization focuses on stoichiometry (e.g., excess amine to drive completion) and temperature control (room temperature for 12–24 hours). Post-reaction workup includes quenching with saturated NaHCO₃ and extraction with ethyl acetate .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: The aromatic protons (6.8–7.4 ppm) and azepane ring protons (1.5–3.0 ppm) confirm the phenyl and azepane moieties. The ethylamine chain (-CH₂-CH₂-NH₂) appears as a triplet (δ ~2.8 ppm) and a multiplet (δ ~1.7 ppm) .

- ¹³C NMR: Signals at δ ~140 ppm (C-N of azepane) and δ ~50 ppm (CH₂-NH₂) are diagnostic.

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₄H₂₀N₂, m/z 216.16). Fragmentation patterns include loss of NH₂ (m/z 199) and azepane ring cleavage .

- Infrared (IR): N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

Advanced: How does the substitution pattern on the phenyl ring influence the compound’s receptor binding affinity, and what computational methods validate these interactions?

Answer:

The azepane and ethylamine groups confer structural similarity to serotonin receptor ligands (e.g., 5-HT₂A agonists). Molecular docking studies using software like AutoDock Vina reveal:

- The azepane ring occupies hydrophobic pockets in receptor binding sites.

- The ethylamine chain forms hydrogen bonds with conserved aspartate residues (e.g., Asp155 in 5-HT₂A) .

Substituting electron-withdrawing groups (e.g., fluorine) on the phenyl ring increases binding affinity by enhancing π-π stacking with aromatic residues (e.g., Phe340) . Free energy perturbation (FEP) calculations quantify these effects, guiding structure-activity relationship (SAR) optimization .

Advanced: How can contradictory data in biological assays (e.g., EC₅₀ variability) be resolved, and what controls are essential?

Answer:

Contradictions in potency (e.g., EC₅₀ differences across cell lines) often arise from:

- Receptor density variations: Use standardized cell lines (e.g., HEK293 stably expressing the target receptor) .

- Assay conditions: Control pH (7.4), temperature (37°C), and buffer composition (e.g., HEPES vs. PBS).

- Ligand stability: Perform LC-MS to verify compound integrity during assays .

Normalize data to reference agonists (e.g., serotonin for 5-HT₂A) and include negative controls (e.g., vehicle + antagonist) .

Basic: What safety precautions are critical when handling this compound in vitro?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Toxicity Mitigation: Classified as Acute Toxicity Category 4 (harmful if inhaled/swallowed). Avoid skin contact; wash with soap and water immediately .

- Waste Disposal: Collect in sealed containers labeled "organic amine waste" and incinerate via approved facilities .

Advanced: How does the compound’s stereochemistry affect its pharmacokinetic profile, and what chiral resolution methods are effective?

Answer:

- Pharmacokinetics: The (R)-enantiomer exhibits higher metabolic stability in liver microsomes due to reduced CYP3A4-mediated oxidation. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers using hexane/isopropanol (90:10) .

- Dynamic Kinetic Resolution (DKR): Enzymatic methods (e.g., lipase-catalyzed acetylation) achieve >95% enantiomeric excess (ee) .

Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS) .

- Prodrug Design: Acetylation of the primary amine enhances intestinal absorption, with in vivo hydrolysis releasing the active compound .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life (t₁/₂) from 2 to 8 hours in rodent models .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

- Solid State: Stable at -20°C for ≥5 years in airtight, light-protected containers. Degradation (<5%) occurs via oxidation; add antioxidants (e.g., BHT) for long-term storage .

- Solution Phase: In DMSO, stable for 6 months at -80°C. Avoid freeze-thaw cycles (>3 cycles reduce integrity by 15%) .

Advanced: How do structural analogs (e.g., azepane vs. piperidine derivatives) compare in target selectivity?

Answer:

- Selectivity for 5-HT₂A vs. 5-HT₂C: Azepane derivatives show 10-fold higher selectivity (Ki = 12 nM vs. 120 nM) than piperidine analogs due to reduced steric clash with 5-HT₂C’s Val208 .

- β-Arrestin vs. G-protein Bias: Azepane substitution increases β-arrestin recruitment (EC₅₀ = 0.8 μM) over Gαq activation, quantified via BRET assays .

Advanced: What mechanistic insights explain the compound’s off-target effects in neuronal assays?

Answer:

Off-target activity (e.g., dopamine D2 receptor inhibition at IC₅₀ = 1.2 μM) arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.